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Compound of Interest

5-Amino-2-(phenylthio)benzoic
Compound Name:

acid
CAS No.: 63185-86-4
Cat. No.: B1278732

Get Quote

Abstract & Scope

5-Amino-2-(phenylthio)benzoic acid presents a unique spectroscopic challenge due to the
interplay between the electron-donating amino group (-NHz), the electron-withdrawing
carboxylic acid (-COOH), and the polarizable phenylthio ether (-S-Ph) moiety. This guide
provides a standardized protocol for the structural validation of this compound using 1D (

H,

C) and 2D NMR techniques. Emphasis is placed on distinguishing the target molecule from
common synthetic impurities such as disulfides and nitro-precursors.

Chemical Structure & NMR Properties[1][2][3][4][5]
[6][7]

» |[UPAC Name: 5-Amino-2-(phenylthio)benzoic acid

¢ Molecular Formula: C
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H
NO
S[1]
e Molecular Weight: 245.30 g/mol
o Key Spin Systems:

o Ring A (Benzoic Acid Core): Trisubstituted benzene ring with an AMX or ABX spin system
(Protons at positions 3, 4, and 6).

o Ring B (Phenylthio Tail): Monosubstituted benzene ring (5 protons), typically appearing as
a complex multiplet.

o Labile Protons: Carboxylic acid (-COOH) and Amine (-NH2).

Sample Preparation Protocol

Proper sample preparation is critical for resolving the exchangeable protons and preventing
aggregation-induced line broadening.

Reagents

» Solvent: Dimethyl sulfoxide-d
(DMSO-d
, 99.9% D) is the required solvent.

o Reasoning: The zwitterionic nature of amino acids often leads to poor solubility in non-
polar solvents like CDCI

. DMSO-d
disrupts intermolecular hydrogen bonding, ensuring sharp peaks for the -NH

and -COOH protons.

 Internal Standard: Tetramethylsilane (TMS, 0.05% v/v).

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://kit-electrolyte-analyzers-zone.chemikart.com/products/uncategorized/uncategorized/AG65610
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preparation Steps[3][6][9][10][11][12]

e Weighing: Accurately weigh 10—-15 mg of the solid sample into a clean vial.

e Solvation: Add 0.6 mL of DMSO-d

e Homogenization: Sonicate for 30—60 seconds. Ensure the solution is clear and free of
suspended particles.

o Note: If the solution remains cloudy, filter through a chemically resistant glass wool plug
directly into the NMR tube.

e Tube Transfer: Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 507-PP or
equivalent).

H NMR Characterization (400 MHz+)

The proton spectrum is dominated by the asymmetry introduced by the 5-amino substituent.

Expected Chemical Shifts & Assignments (DMSO-d )
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Position Type

Approx.
Shift (

» PpmM)

Multiplicity

Coupling (

» Hz)

Mechanistic
Insight

-COOH Exch.

125-135

brs

Highly
deshielded
acidic proton;
broad due to

H-bonding.

Ring B (Ph) Ar-H

7.30 -7.50

Overlapping
signals from
the
phenylthio
group; typical
aromatic

range.

H-6 Ar-H

7.15-7.25

Diagnostic:
Ortho to -
COOH
(deshielding)
but Ortho to -
NH

(shielding).
Appears as a
doublet due
to meta-
coupling with
H-4.

H-3 Ar-H

7.05-7.15

Ortho to -S-
Ph. Shows
strong ortho-
coupling to H-
4.
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Diagnostic:
Shielded
significantly
by the ortho -

H-4 Ar-H 6.60 — 6.80 dd 85 25 NH

group. Split
by H-3 (ortho)
and H-6

(meta).

Broad singlet;
chemical shift
is

Exch. 5.00 - 6.00 brs - concentration
and

-NH

temperature

dependent.

Critical Validation Check: The coupling constant

(~8.5 Hz) represents the ortho relationship, while

(~2.5 Hz) confirms the meta relationship characteristic of the 1,2,5-substitution
pattern. If

is absent, the substitution pattern is incorrect (e.g., 4-amino isomer).

C NMR Characterization (100 MHz+)

The carbon spectrum provides confirmation of the backbone skeleton.[2]
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Approx.[3][4][51[6][7][2][8]

Carbon Type [9] Shift { Assighment
» PpmM)

Carbonyl 167.0 — 169.0 C=0 (Carboxylic acid)

C-5 (Attached to -NH
Quaternary 145.0 — 150.0

; significantly deshielded by N)

C-1, C-2 (Ipso carbons
Quaternary 130.0 - 135.0

attached to COOH and S)

. Phenyl ring carbons & Benzoic

Aromatic CH 125.0 - 130.0

H-3/H-6

C-4 (Shielded by ortho -NH
Aromatic CH 114.0 -118.0

)

Advanced Verification: 2D NMR Workflow

To unambiguously assign the structure, run the following 2D experiments:
e COSY (Correlation Spectroscopy):
o Purpose: Establish the spin system of Ring A.

o Observation: Look for a cross-peak between H-3 and H-4 (strong ortho coupling) and H-4
and H-6 (weak meta coupling). H-6 should not show a strong correlation to H-3.

e HSQC (Heteronuclear Single Quantum Coherence):
o Purpose: Correlate protons to their attached carbons.[3][8]

o Observation: The shielded proton at ~6.7 ppm (H-4) must correlate to the shielded carbon
at ~116 ppm.

e HMBC (Heteronuclear Multiple Bond Correlation):
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o Purpose: Link the two rings.

o Observation: The quaternary carbon C-2 (attached to S) should show long-range coupling
to both H-3 (Ring A) and the Ortho-protons of Ring B. This confirms the thioether linkage.

Quality Control: Impurity Profiling

Common impurities arise from the synthesis (reduction of nitro-compound) or oxidation
(disulfide formation).

e Impurity A: 5-Nitro-2-(phenylthio)benzoic acid (Precursor)

o Detection: Look for downfield shifts.[3] The H-4 and H-6 protons in the nitro precursor will
appear significantly downfield (>8.0 ppm) due to the electron-withdrawing -NO

group.
o Impurity B: Disulfide Dimer (Oxidation Product)

o Detection: If the C-S bond cleaves and reforms a disulfide (S-S), the symmetry of the
molecule changes. Check for "shadow peaks" near the main aromatic signals.

e Impurity C: Residual Solvents

o Ethanol/Methanol: Triplet at 1.05 ppm / Singlet at 3.17 ppm (in DMSO-d

Structural Logic Diagram

The following diagram illustrates the logical flow for assigning the NMR signals based on
electronic effects.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://sites.science.oregonstate.edu/~gablek/CH535/bare_NMR_spectra.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

OOH (PO Deshielding
e O arawe
H-6
Shielding (Ortho to NH2, Ortho to COOH)
Push/Pull Effect
Po
2 £ e O Dono Strong ShiEldng
H-4
(Ortho to NH2)
Shielded (Upfield)
Aro Proto
o H-3
-S-Ph (Pos 2) Weak Shielding (Ortho to S-Ph)
Weak Donor Moderate Shift

Click to download full resolution via product page
Caption: Electronic effects governing the chemical shifts of the trisubstituted Ring A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1278732/docs?utm_src=pdf-body-img#application-note-nmr-characterization-of-5-amino-2-phenylthio-benzoic-acid
https://tms.iau.ir/iaups/fa/page/3534/%D8%AF%DA%A9%D8%AA%D8%B1-%D8%A7%D9%84%D9%85%D8%A7%D8%B3%DB%8C-%D8%B1%D8%A7%D8%AF-%DA%AF%D8%B1%D9%88%D9%87-%D8%B4%DB%8C%D9%85%DB%8C-%D8%AF%D8%A7%D8%B1%D9%88%D8%A6%DB%8C
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Phenylthio_benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/15210
https://tms.iau.ir/iaups/fa/page/3534/%D8%AF%DA%A9%D8%AA%D8%B1-%D8%A7%D9%84%D9%85%D8%A7%D8%B3%DB%8C-%D8%B1%D8%A7%D8%AF-%DA%AF%D8%B1%D9%88%D9%87-%D8%B4%DB%8C%D9%85%DB%8C-%D8%AF%D8%A7%D8%B1%D9%88%D8%A6%DB%8C
http://www.docbrown.info/page06/H-NMR-benzoic-acid.htm
https://www.rsc.org/suppdata/cc/c2/c2cc31398j/c2cc31398j.pdf
https://www.researchgate.net/post/Which_solvents_I_should_use_for_taking_NMR_of_amino_acid
https://www.benchchem.com/product/b1278732?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicatiqn

Check Availability & Pricing

Sources

1. 63185-86-4 | 5-Amino-2-(phenylthio)benzoic acid | A2B Chem | Chemikart [kit-electrolyte-
analyzers-zone.chemikart.com]

. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com|
. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

. asianjournalofphysics.com [asianjournalofphysics.com]

2
3
4
e 5.rsc.org [rsc.org]
6. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
7. 2-Aminobenzenethiol(137-07-5) 1H NMR [m.chemicalbook.com]
8. researchgate.net [researchgate.net]
0.

2-(Phenylthio)benzoic acid | C13H1002S | CID 15210 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 10. tms.iau.ir [tms.iau.ir]

¢ To cite this document: BenchChem. [Application Note: NMR Characterization of 5-Amino-2-
(phenylthio)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278732/docs#application-note-nmr-
characterization-of-5-amino-2-phenylthio-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

